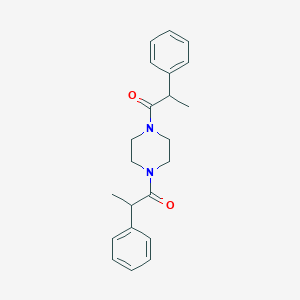

1,4-Bis(2-phenylpropanoyl)piperazine

Description

1,4-Bis(2-phenylpropanoyl)piperazine is a piperazine derivative featuring two 2-phenylpropanoyl groups attached to the nitrogen atoms of the piperazine ring. These compounds are synthesized via solvothermal, green chemistry, or microwave-assisted methods and serve diverse roles in materials science, pharmaceuticals, and polymer chemistry . Piperazine derivatives are valued for their ability to act as ligands, cross-linking agents, or pharmacophores due to their nitrogen-rich structure and tunable substituents .

Properties

Molecular Formula |

C22H26N2O2 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2-phenyl-1-[4-(2-phenylpropanoyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C22H26N2O2/c1-17(19-9-5-3-6-10-19)21(25)23-13-15-24(16-14-23)22(26)18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3 |

InChI Key |

CUAYAOIHXYFWMO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C(C)C3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,4-bis(3-aminopropyl)piperazine and its analogs based on substituents, synthesis, properties, and applications:

Key Comparative Insights

Substituent Effects on Thermal Stability Aminopropyl vs. Methacryloyl: The 3-aminopropyl substituents in bapp result in lower thermal stability (TGA shows decomposition at lower temperatures) compared to methacryloyl derivatives, which decompose above 200°C due to robust polymer networks . Metal-Complex vs. Organic Cations: Selenogallate compounds with bapp cations (e.g., [bappH2][Ga2Se4]) are less thermally stable than Mn-amine complexes, highlighting the role of metal coordination in stability .

Biological Activity Antimalarial Derivatives: N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives show improved selectivity indices against Plasmodium falciparum, attributed to the aminopropyl side chains enhancing cellular uptake . Kinase Inhibition: Dithiolone and rhodanine derivatives exhibit nanomolar activity against kinases like DYRK1A, driven by sulfur-rich groups enabling strong enzyme interactions . Antitumor Efficacy: Dithiocarboxy-propionyl derivatives demonstrate high HL-60 cell inhibition (90% at 10 μM) with reduced toxicity, suggesting optimized substituent bulkiness improves therapeutic windows .

Synthesis Efficiency

- Green Methods : 1,4-bis(methacryloyl)piperazine synthesis using Maghnite-H<sup>+</sup> achieves 72% yield but lags behind traditional methods in scalability .

- Microwave-Assisted Synthesis : Reduces reaction time for rhodanine-piperazine derivatives (e.g., 2 hours vs. 24 hours for conventional methods) while retaining stereochemistry .

Structural and Functional Diversity Aromatic vs. Aliphatic Substituents: Phenoxyacetyl and chlorobenzhydryl groups enhance lipophilicity, favoring membrane penetration in drug design, while aliphatic aminopropyl groups improve solubility for material science applications . Polymerization Potential: Methacryloyl derivatives form cross-linked polymers for industrial uses, whereas bis(3-aminopropyl)piperazine serves as a cationic template in nanoparticle synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.